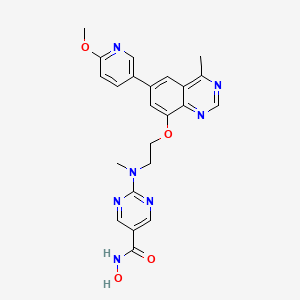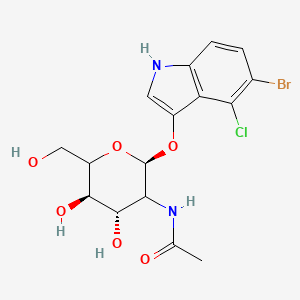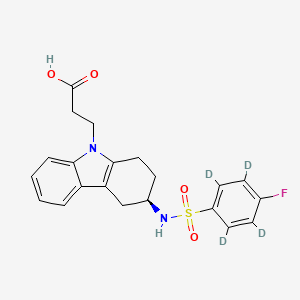
mHTT-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mHTT-IN-1 is a potent inhibitor of the mutant huntingtin protein (mHTT), which is a major cause of Huntington’s disease, an inherited autosomal dominant neurodegenerative disorder. The compound is designed to reduce the levels of mHTT, thereby mitigating the toxic effects associated with its accumulation in neuronal cells .
Preparation Methods
The preparation of mHTT-IN-1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound in bulk quantities .
Chemical Reactions Analysis
mHTT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
mHTT-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of protein aggregation and degradation. In biology, this compound is employed to investigate the cellular pathways involved in the clearance of mutant proteins. In medicine, the compound is being explored as a potential therapeutic agent for Huntington’s disease, with ongoing research focusing on its efficacy and safety in clinical trials. Additionally, this compound has industrial applications in the development of diagnostic assays and drug screening platforms .
Mechanism of Action
The mechanism of action of mHTT-IN-1 involves the selective inhibition of the mutant huntingtin protein. The compound binds to mHTT and promotes its degradation through the autophagy-lysosomal pathway. This process reduces the accumulation of toxic mHTT aggregates in neuronal cells, thereby alleviating the symptoms of Huntington’s disease. The molecular targets of this compound include the mHTT protein itself and various components of the autophagy machinery .
Comparison with Similar Compounds
mHTT-IN-1 is unique in its ability to selectively target and degrade the mutant huntingtin protein without affecting the wild-type huntingtin protein. This selectivity is crucial for minimizing potential side effects and preserving the normal functions of the wild-type protein. Similar compounds include antisense oligonucleotides and small molecules that target mHTT for degradation via the ubiquitin-proteasome system or the autophagy-lysosomal pathway. Examples of such compounds are WVE-003 and HTT-1533, which also exhibit allele-selective activity in reducing mHTT levels .
Properties
Molecular Formula |
C18H19N7OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-2-piperazin-1-yl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19N7OS/c1-11-7-14(22-25-9-12(2)20-17(11)25)13-8-15(26)24-10-16(27-18(24)21-13)23-5-3-19-4-6-23/h7-10,19H,3-6H2,1-2H3 |
InChI Key |
DSZATGYIYALKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(SC4=N3)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)












